molecular formula C16H15N3O4 B2668835 2-(4-ethoxyphenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 923372-26-3

2-(4-ethoxyphenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2668835
CAS RN: 923372-26-3
M. Wt: 313.313
InChI Key: JAOHXNIYYLPNLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a furan ring, and an oxadiazole ring. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the acetamide core. Techniques like FT-IR, FT-Raman, UV–VIS, NMR, and DFT are often used for structural elucidation .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole and furan rings, both of which are heterocycles that can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxyphenyl group could increase its lipophilicity, potentially affecting its solubility and permeability.

Scientific Research Applications

Organic Photovoltaics (Solar Cells)

The compound’s structure suggests potential use in organic photovoltaics (OPVs). Researchers have synthesized conjugated polymers incorporating furan and its derivatives due to their desirable properties, such as smaller heteroatom size, greater electronegativity, and larger dipole moments. One such polymer is poly(4,8-bis(5-(2-ethylhexyl)furan-2-yl)benzo[1,2-b:4,5-b′]difuran-alt-2,5-didodecyl-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione) (P(BDF-FDPP)). P(BDF-FDPP) exhibits a planar conjugated backbone with minimal torsion, broad absorption up to 940 nm, and HOMO/LUMO energy levels suitable for efficient solar cell devices. With the addition of DPE as an additive, P(BDF-FDPP) achieved a power conversion efficiency (PCE) of 5.55% and a high fill factor (FF) of 0.73 .

Tyrosinase Inhibition

The compound’s (E)-1-(furan-2-yl)prop-2-en-1-one derivatives have been evaluated for their mushroom tyrosinase inhibitory activity. Tyrosinase plays a crucial role in melanin synthesis, and inhibitors are relevant for skin-related applications, such as skin whitening and anti-aging products .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many oxadiazole derivatives have been studied for their antimicrobial activity .

Future Directions

Future research could explore the potential biological activities of this compound, guided by the known activities of similar compounds. For instance, various indole and oxadiazole derivatives have shown promising antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-2-21-12-7-5-11(6-8-12)10-14(20)17-16-19-18-15(23-16)13-4-3-9-22-13/h3-9H,2,10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOHXNIYYLPNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

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